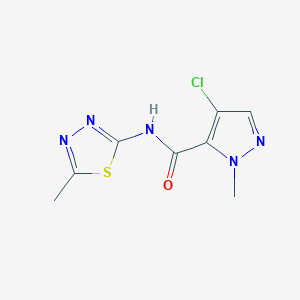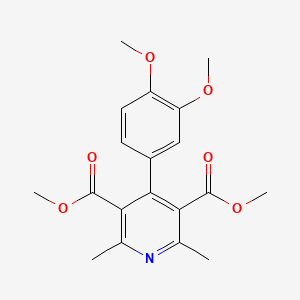![molecular formula C17H22FN5OS B5344641 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344641.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as TAFA or TAFA2 and is a member of the TAFA family of proteins.
作用机制
The exact mechanism of action of TAFA is not fully understood, but it is thought to act on the immune system and the central nervous system. Studies have suggested that TAFA may modulate the activity of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, TAFA may act on other cells in the central nervous system, such as neurons and astrocytes.
Biochemical and Physiological Effects:
TAFA has been shown to have a number of biochemical and physiological effects. It has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, TAFA has been shown to decrease the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation.
实验室实验的优点和局限性
One advantage of using TAFA in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, TAFA has been shown to have low toxicity, which makes it a relatively safe compound to work with. However, one limitation of using TAFA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
未来方向
There are a number of potential future directions for research on TAFA. One area of interest is the development of TAFA-based therapies for neurodegenerative diseases. Additionally, researchers may investigate the use of TAFA in the treatment of other inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of TAFA, which may lead to the development of more targeted therapies.
合成方法
The synthesis of TAFA involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine and 4-(4-fluorobenzyl)piperazine with ethyl chloroacetate. The resulting compound is then hydrolyzed to yield TAFA.
科学研究应用
TAFA has been found to have a wide range of potential therapeutic applications. It has been shown to have neuroprotective effects, and studies have suggested that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, TAFA has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5OS/c1-2-16-20-21-17(25-16)19-15(24)12-23-9-7-22(8-10-23)11-13-3-5-14(18)6-4-13/h3-6H,2,7-12H2,1H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBJXOWAVYGPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199074 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![N-{[(4-acetylphenyl)amino]carbonyl}-4-chlorobenzamide](/img/structure/B5344578.png)
![5-(4-chlorophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5344583.png)
![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)

![N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide](/img/structure/B5344612.png)
![N-(2-hydroxyethyl)-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5344618.png)
![2-[({1-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5344626.png)

![7-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5344645.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5344647.png)
![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5344661.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5344674.png)